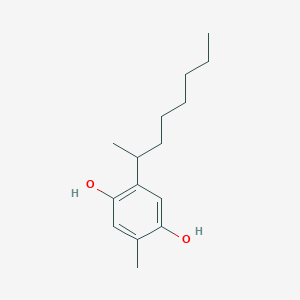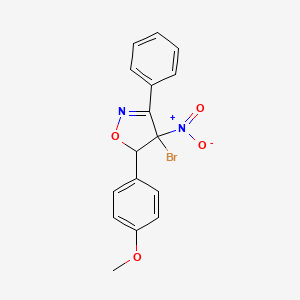
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, a nitro group, and a phenyl group. This compound is part of the isoxazole family, which is known for its diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Friedel-Crafts acylation reaction followed by nitration and bromination . The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted isoxazoles.
Scientific Research Applications
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom and phenyl groups can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113639-34-2 |
|---|---|
Molecular Formula |
C16H13BrN2O4 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
4-bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-5H-1,2-oxazole |
InChI |
InChI=1S/C16H13BrN2O4/c1-22-13-9-7-12(8-10-13)15-16(17,19(20)21)14(18-23-15)11-5-3-2-4-6-11/h2-10,15H,1H3 |
InChI Key |
SVIWVAXNQNXEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=NO2)C3=CC=CC=C3)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
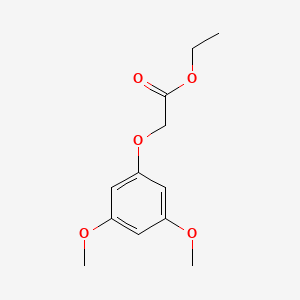
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
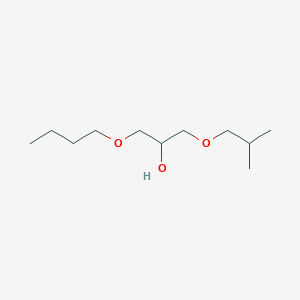
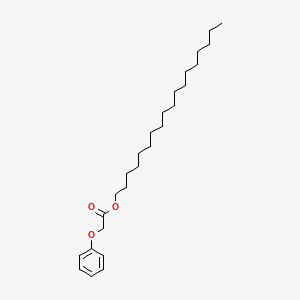

![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
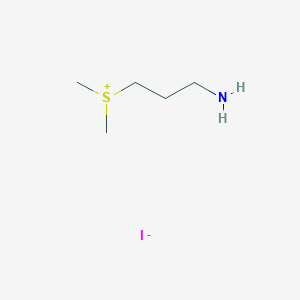
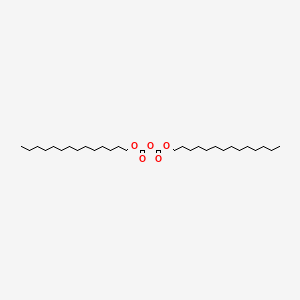
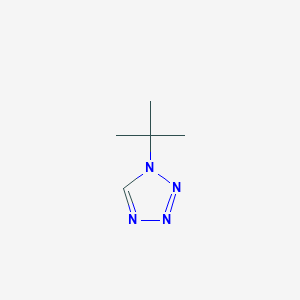
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
